molecular formula C17H10F6N4O B2651572 {1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone CAS No. 477847-94-2

{1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone

Cat. No.: B2651572
CAS No.: 477847-94-2
M. Wt: 400.284
InChI Key: ABEKJGVAWHYFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. While specific biological data for this exact structure is not available in the current search, its core structure provides strong indications of its potential research value. The compound features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for target binding . This central triazole is substituted with a 3,5-bis(trifluoromethyl)phenyl group, a motif frequently employed to enhance a molecule's lipophilicity and membrane permeability, as seen in bioactive molecules like the neurokinin-1 receptor antagonist tradipitant . The presence of the 4-pyridinyl methanone group further adds a hydrogen bond acceptor capability and introduces structural characteristics similar to known kinase inhibitors and other targeted therapies . Researchers can explore this compound as a key intermediate or a novel pharmacophore in various discovery programs. Potential areas of investigation include, but are not limited to, the development of new anticancer agents, given the established antiproliferative activity of various triazole and pyridine-containing derivatives , or as a tool compound in neurological research, considering the use of structurally related molecules as receptor antagonists . The molecule's properties make it a valuable candidate for structure-activity relationship (SAR) studies, library synthesis, and high-throughput screening. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

[1-[3,5-bis(trifluoromethyl)phenyl]-5-methyltriazol-4-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N4O/c1-9-14(15(28)10-2-4-24-5-3-10)25-26-27(9)13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEKJGVAWHYFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Bis(trifluoromethyl)phenyl Group:

    Attachment of the Pyridine Ring: The pyridine ring is typically introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its triazole and pyridine moieties, which are known to interact with various biological targets.

Medicine

Medicinally, the compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with a variety of biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics, due to the presence of the trifluoromethyl groups.

Mechanism of Action

The mechanism by which {1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, while the pyridine ring can coordinate with metal ions or participate in aromatic stacking interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: {1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone
  • Synonyms: 4-{1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carbonyl}pyridine .
  • CAS Registry : 477847-94-2
  • Molecular Formula : C₁₇H₁₀F₆N₄O
  • Molar Mass : 400.28 g/mol

Structural Features :

  • A 1,2,3-triazole core substituted with a 3,5-bis(trifluoromethyl)phenyl group at position 1, a methyl group at position 5, and a 4-pyridinylmethanone moiety at position 2.
  • The trifluoromethyl (CF₃) groups enhance lipophilicity and metabolic stability, while the pyridine ring contributes to π-π stacking interactions in biological systems .

Comparison with Structurally Similar Compounds

Tradipitant (VLY-686)

  • Structure: 2-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]pyridin-3-ylmethanone .
  • Key Differences :
    • Additional 2-chlorophenyl group and benzyl substitution on the triazole.
    • Higher molecular weight (587.90 g/mol vs. 400.28 g/mol).
  • Biological Activity: NK-1 receptor antagonist; Phase 2 clinical trials for gastroparesis and pruritus . The chlorophenyl group enhances receptor binding affinity compared to the simpler pyridinylmethanone in the main compound .

1-{1-[2,8-Bis(trifluoromethyl)-4-quinolyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone

  • Structure: Features a quinoline ring instead of pyridine and an acetyl group .
  • Key Differences: Quinoline substitution introduces planar aromaticity, affecting dihedral angles (74.21° between triazole and quinoline planes). Enhanced hydrogen bonding (C–H···F/N/O interactions) stabilizes the crystal lattice .
  • Pharmacological Relevance: CF₃ groups increase lipophilicity and activity, similar to the main compound, but the quinoline moiety may alter target specificity .

(4-((1-(3,5-Difluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(phenyl)methanone (3w)

  • Structure : Difluorophenyl substituent and methoxy linker .
  • Key Differences :
    • Reduced fluorination (difluoro vs. bis(trifluoromethyl)) decreases electron-withdrawing effects.
    • Methoxy group increases solubility but may reduce membrane permeability compared to the main compound .

Thiourea-Triazole Derivatives

  • Example: 3-[[5-[2-[(1R,2R)-2-[3-{3,5-Bis(trifluoromethyl)phenyl}thioureido]cyclohexylamino]ethyl]-1H-1,2,3-triazol-1-yl]methyl]-N-cinnamoylbenzamide (18i) .
  • Key Differences :
    • Thiourea and cinnamoyl groups introduce hydrogen-bonding and conjugation effects.
    • Broader biological activity (e.g., antimicrobial, anticancer) but lower metabolic stability due to hydrolytic susceptibility .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Triazole Derivatives

Compound Molecular Weight (g/mol) Key Substituents Biological Activity/Application
Main Compound 400.28 3,5-bis(CF₃)phenyl, 4-pyridinylmethanone Kinase inhibition (hypothesized)
Tradipitant 587.90 3,5-bis(CF₃)benzyl, 2-chlorophenyl NK-1 antagonist (Phase 2 trials)
Quinoline Derivative ~450 (estimated) Quinoline, acetyl Enhanced lipophilicity
Compound 3w Not reported 3,5-difluorophenyl, methoxy Solubility-focused design

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Bis(trifluoromethyl) groups enhance binding to hydrophobic pockets in target proteins, as seen in Tradipitant and the main compound .
  • Aromatic Moieties: Pyridine (main compound) vs. quinoline () alters π-stacking interactions, impacting potency and selectivity.
  • Substituent Flexibility : The methyl group at position 5 in the main compound may reduce steric hindrance compared to bulkier substituents in Tradipitant .

Biological Activity

The compound {1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H10F6N4OC_{17}H_{10}F_6N_4O, with a molecular weight of approximately 408.28 g/mol. The structure features a triazole ring substituted with a trifluoromethylphenyl group and a pyridinylmethanone moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 4-pyridinylmethanone with 3,5-bis(trifluoromethyl)phenyl-5-methyl-1H-1,2,3-triazole under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Bacterial Strain MIC (µg/mL) Reference
E. coli32
S. aureus16
P. aeruginosa64

Antifungal Activity

The compound also exhibited antifungal activity against several fungal pathogens. Notably, it showed effective inhibition against Candida albicans and Aspergillus niger.

Fungal Strain MIC (µg/mL) Reference
C. albicans8
A. niger32

Anticancer Activity

In vitro studies have indicated that this triazole derivative may possess anticancer properties. It was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), resulting in significant cell viability reduction.

Cell Line IC50 (µM) Reference
MCF-715
A54920

The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in microbial and cancer cell metabolism. Docking studies suggest strong binding affinity to targets such as DNA gyrase and topoisomerases.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that the compound could serve as a lead for developing new antimicrobial agents.
  • Anticancer Research : Another investigation focused on the anticancer potential of the triazole derivative in combination therapies with existing chemotherapeutics. The combination showed enhanced cytotoxic effects compared to monotherapy.

Q & A

Q. What are the optimal synthetic routes for this compound, particularly considering its trifluoromethyl and triazole moieties?

  • Methodological Answer: The trifluoromethyl groups and triazole core suggest the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for triazole formation, followed by functionalization via nucleophilic aromatic substitution or cross-coupling reactions. For example, and describe triazole-thione syntheses using reflux conditions and sodium hydroxide, which may be adapted for introducing the pyridinyl methanone group. Purity optimization can be achieved via recrystallization (e.g., ethanol/water mixtures) and validated by HPLC (as in ). Key challenges include steric hindrance from the bis(trifluoromethyl)phenyl group, requiring elevated temperatures or microwave-assisted synthesis.

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the presence of trifluoromethyl groups and triazole protons. The pyridinyl protons should show splitting patterns consistent with para-substitution.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.
  • HPLC-PDA/UV: Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns ().
  • X-ray Crystallography: Use SHELXL () for structural refinement, particularly to resolve potential disorder in the trifluoromethyl groups.

Q. What computational approaches predict the compound’s reactivity and stability?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, frontier molecular orbitals, and electrostatic potential surfaces. Solvent effects (e.g., polarizable continuum models) predict solubility. Stability under physiological pH can be simulated via molecular dynamics (MD) in aqueous buffers.

Advanced Research Questions

Q. What challenges arise in crystallographic determination of this compound, and how can SHELX address them?

  • Methodological Answer: Challenges include twinning (common in triazole derivatives), disorder in trifluoromethyl groups, and weak diffraction due to flexible pyridinyl moieties. SHELXL ( ) allows for:
  • Twinning Refinement: Use the TWIN/BASF commands to model twinned data.
  • Restraints: Apply SIMU/DELU restraints to disordered CF3_3 groups.
  • High-Resolution Data: Collect synchrotron data (≤1.0 Å) to resolve electron density ambiguities.

Q. How should conflicting biological activity data across studies be analyzed?

  • Methodological Answer:
  • Assay Validation: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
  • Purity Reassessment: Reproduce results using HPLC-validated batches ().
  • Off-Target Screening: Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific interactions.

Q. How to design experiments to study structure-activity relationships (SAR) for substituent effects?

  • Methodological Answer:
  • Substituent Variation: Syntize analogs with modified trifluoromethyl positions (e.g., 2,4- vs. 3,5-substitution) and pyridinyl replacements (e.g., pyrimidine).
  • Biological Testing: Use dose-response curves (IC50_{50}/EC50_{50}) in target-specific assays.
  • Statistical Analysis: Apply multivariate regression (e.g., CoMFA) to correlate substituent properties (Hammett σ, logP) with activity ().

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer:
  • pH Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS ().
  • Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation by NMR.

Q. How can the role of trifluoromethyl groups in target binding be investigated?

  • Methodological Answer:
  • Crystallography: Resolve ligand-target complexes (e.g., protein-ligand co-crystals) using SHELX (). Compare binding poses with non-fluorinated analogs.
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to quantify CF3_3 contributions to enthalpy/entropy.
  • Fluorine NMR (19F^{19}\text{F}-NMR): Detect conformational changes in the target protein upon ligand binding.

Q. How to validate target engagement in cellular models?

  • Methodological Answer:
  • Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment.
  • CRISPR Knockout: Compare activity in wild-type vs. target gene-knockout cell lines.
  • Fluorescent Probes: Develop clickable analogs (e.g., alkyne-tagged) for pull-down assays ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.